N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
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Overview
Description
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the bromophenyl group and the dioxidotetrahydro-thienyl group. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, enzymes, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((Z)-2-(4-chlorophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
- N-((Z)-2-(4-fluorophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
- N-((Z)-2-(4-methylphenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
Uniqueness
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties
Properties
Molecular Formula |
C20H19BrN2O4S |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19BrN2O4S/c21-16-8-6-14(7-9-16)12-18(23-19(24)15-4-2-1-3-5-15)20(25)22-17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25)(H,23,24)/b18-12- |
InChI Key |
SNGYIQCBXDLABC-PDGQHHTCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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